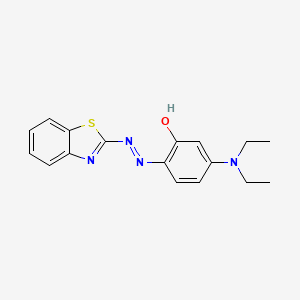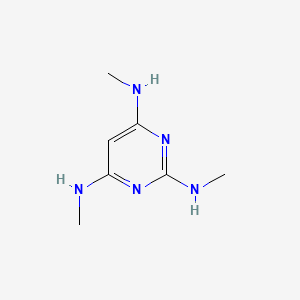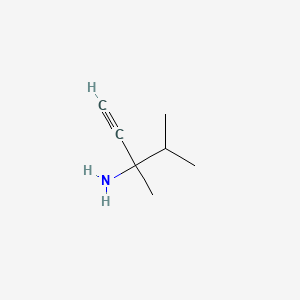![molecular formula C15H13N3O B14625701 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile CAS No. 56691-02-2](/img/structure/B14625701.png)
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-ethylphenylhydrazine with benzonitrile under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitrobenzenes.
Reduction: Aminobenzenes.
Substitution: Halogenated benzonitriles.
Applications De Recherche Scientifique
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzenes: Compounds with a -N=N- group instead of the azoxy group.
Nitrobenzenes: Compounds with a -NO2 group instead of the azoxy group.
Aminobenzenes: Compounds with a -NH2 group instead of the azoxy group.
Uniqueness
4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the azoxy group, which imparts distinct chemical and physical properties. The azoxy group allows for a range of redox reactions and interactions with biological targets, making this compound versatile in various applications .
Propriétés
Numéro CAS |
56691-02-2 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(4-cyanophenyl)imino-(4-ethylphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H13N3O/c1-2-12-5-9-15(10-6-12)18(19)17-14-7-3-13(11-16)4-8-14/h3-10H,2H2,1H3 |
Clé InChI |
MGXMMOGEWMGILJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)


![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)



![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

